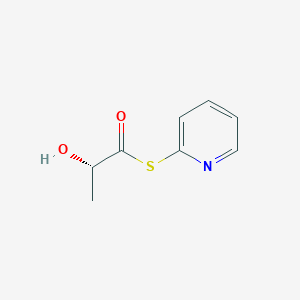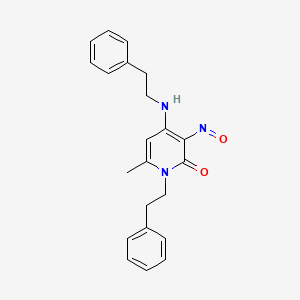![molecular formula C18H38O B12571911 1-[(4-Methylpentan-2-YL)oxy]dodecane CAS No. 185143-63-9](/img/structure/B12571911.png)
1-[(4-Methylpentan-2-YL)oxy]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylpentan-2-YL)oxy]dodecane is an organic compound with the molecular formula C₁₈H₃₈O It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide ion. The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
1-[(4-Methylpentan-2-YL)oxy]dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylpentan-2-YL)oxy]dodecane depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, affecting their function. The molecular targets and pathways involved would vary based on the context of its use, such as its role as a solvent, reagent, or therapeutic agent.
Comparaison Avec Des Composés Similaires
- 1-[(4-Methylpentan-2-YL)oxy]hexane
- 1-[(4-Methylpentan-2-YL)oxy]octane
- 1-[(4-Methylpentan-2-YL)oxy]decane
Comparison: 1-[(4-Methylpentan-2-YL)oxy]dodecane is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point, solubility, and reactivity. The longer carbon chain may also affect its interactions with other molecules, making it suitable for specific applications where shorter-chain ethers may not be as effective.
Propriétés
Numéro CAS |
185143-63-9 |
|---|---|
Formule moléculaire |
C18H38O |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
1-(4-methylpentan-2-yloxy)dodecane |
InChI |
InChI=1S/C18H38O/c1-5-6-7-8-9-10-11-12-13-14-15-19-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3 |
Clé InChI |
RAMPWHQGQGEUMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


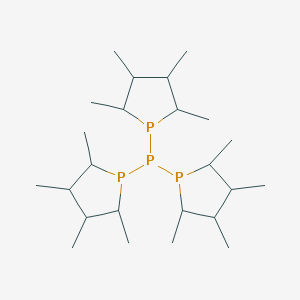
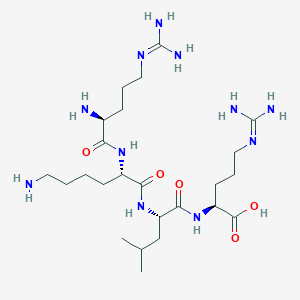
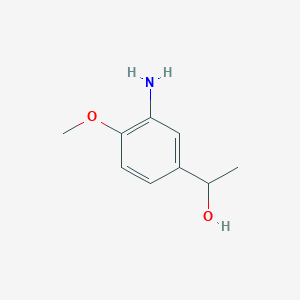
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
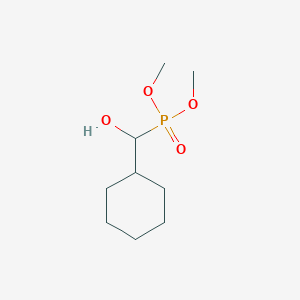
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
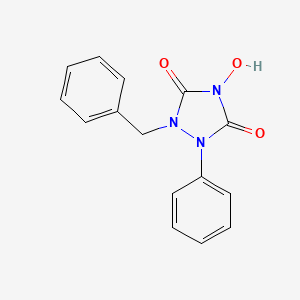
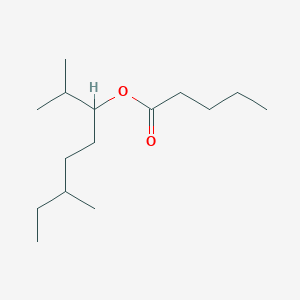
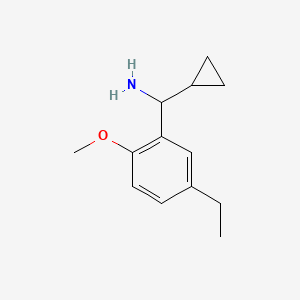
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
